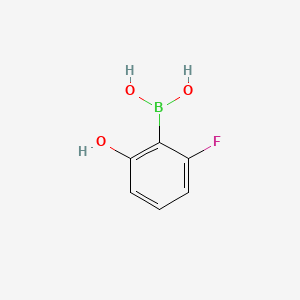

2-Fluoro-6-hydroxyphenylboronic acid

Descripción general

Descripción

2-Fluoro-6-hydroxyphenylboronic acid is a compound with the molecular formula C6H6BFO3 . It is a synthetic reagent used in the preparation of certain derivatives as HIV integrase inhibitors for treating HIV infection .

Synthesis Analysis

The synthesis of 2-Fluoro-6-hydroxyphenylboronic acid involves two steps. The first step is the synthesis of an intermediate by reacting 3-fluorophenol with a protecting group reagent under the catalysis of a catalyst. The second step is a boronization reaction .Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-hydroxyphenylboronic acid is represented by the InChI code: 1S/C6H6BFO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H . The molecular weight of the compound is 155.92 g/mol .Chemical Reactions Analysis

As a synthetic reagent, 2-Fluoro-6-hydroxyphenylboronic acid is used in the preparation of alkylene-bridged derivatives. These derivatives act as HIV integrase inhibitors, which are crucial in the treatment of HIV infection .Physical And Chemical Properties Analysis

The compound has a molecular weight of 155.92 g/mol . It has three hydrogen bond donors and four hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are 156.0394024 g/mol . Its topological polar surface area is 60.7 Ų .Aplicaciones Científicas De Investigación

Antifungal Activity : 2-Formylphenylboronic acid and its fluoro-isomers, including compounds related to 2-Fluoro-6-hydroxyphenylboronic acid, have shown significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida (Borys et al., 2019).

Experimental Oncology : Phenylboronic acid and benzoxaborole derivatives, including 2-Fluoro-6-formylphenylboronic acid, exhibit strong antiproliferative and proapoptotic properties, particularly in ovarian cancer cells. These compounds induce cell cycle arrest and caspase-3 activation, suggesting their potential as anticancer agents (Psurski et al., 2018).

Glucose Sensing : Amphiphilic monoboronic acids, which may include derivatives of 2-Fluoro-6-hydroxyphenylboronic acid, have been utilized in sensitive and selective ratiometric fluorescent sensing of glucose, showing improved selectivity through "knock-out" binding (Huang et al., 2013).

pH Sensing : Derivatives of phenylboronic acids have been used in the synthesis of pH-sensitive fluorophores, such as anthofluorescein, which is highly sensitive to pH changes and exhibits a fluorescence shift, making it valuable for biological studies (Unciti-Broceta et al., 2009).

Materials Chemistry : The properties of fluoro-substituted phenylboronic compounds, which include 2-Fluoro-6-hydroxyphenylboronic acid derivatives, have been investigated for applications in organic synthesis, analytical chemistry, and medicine, highlighting their significance in Lewis acidity and hydrolytic stability (Gozdalik et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

(2-fluoro-6-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXQHZPCFRQWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681533 | |

| Record name | (2-Fluoro-6-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-hydroxyphenylboronic acid | |

CAS RN |

1256345-60-4 | |

| Record name | (2-Fluoro-6-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-hydroxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)

![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)

![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)